2,4-dibromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dibromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate is a complex organic compound that features multiple bromine atoms and a benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate typically involves multiple steps:
Formation of the Benzodioxin Moiety: The 2,3-dihydro-1,4-benzodioxin ring can be synthesized through the cyclization of catechol with ethylene glycol under acidic conditions.
Hydrazone Formation: The hydrazone linkage is formed by reacting the benzodioxin carbonyl compound with hydrazine hydrate under reflux conditions.
Esterification: The final step involves the esterification of the hydrazone intermediate with 3-bromobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the hydrazone linkage can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms on the aromatic rings can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Amines, thiols, organometallic reagents
Major Products
Oxidation: Formation of quinones or carboxylic acids
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted aromatic compounds
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions due to its unique structure.
Biology
Medicinal Chemistry:
Biological Probes: Used as a probe to study biological pathways and interactions.
Medicine
Pharmaceuticals: Potential use in the development of new therapeutic agents for various diseases.
Industry
Materials Science: Applications in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2,4-dibromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of multiple bromine atoms and the benzodioxin moiety may contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dibromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate
- 2,4-dibromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate
Uniqueness
The unique combination of bromine atoms and the benzodioxin moiety in 2,4-dibromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate distinguishes it from other similar compounds. This structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H15Br3N2O5 |
---|---|
Molecular Weight |
639.1 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-(2,3-dihydro-1,4-benzodioxine-3-carbonylhydrazinylidene)methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C23H15Br3N2O5/c24-15-5-3-4-13(8-15)23(30)33-21-14(9-16(25)10-17(21)26)11-27-28-22(29)20-12-31-18-6-1-2-7-19(18)32-20/h1-11,20H,12H2,(H,28,29)/b27-11+ |
InChI Key |
LGFOZWWEIMPPMK-LUOAPIJWSA-N |
Isomeric SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=C(C(=CC(=C3)Br)Br)OC(=O)C4=CC(=CC=C4)Br |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=C(C(=CC(=C3)Br)Br)OC(=O)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.